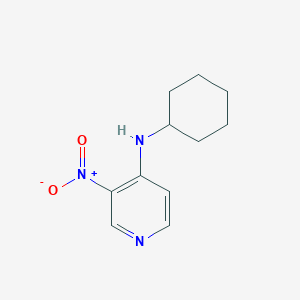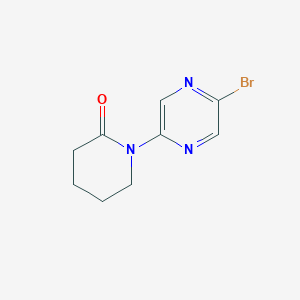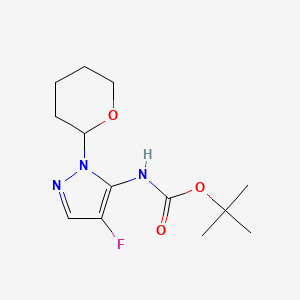![molecular formula C9H11F2N B13912845 [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)
[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine is an organic compound with the molecular formula C9H11F2N and a molecular weight of 171.19 g/mol . This compound is characterized by the presence of a difluoroethyl group attached to a phenyl ring, which is further connected to a methylamine group. It is used as a building block in pharmaceutical and chemical research due to its unique structural properties.
Preparation Methods
The synthesis of [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4-bromoacetophenone with difluoroethylamine under specific conditions to yield the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include bases, acids, and various catalysts, with reactions often conducted under controlled temperatures and pressures.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include a variety of functionalized derivatives.
Scientific Research Applications
[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine can be compared with other similar compounds:
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)-N-methylaniline |
InChI |
InChI=1S/C9H11F2N/c1-9(10,11)7-3-5-8(12-2)6-4-7/h3-6,12H,1-2H3 |
InChI Key |
CQAKKWSJIWSSLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)





![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)

